molecular formula C17H11F5N4O B2728342 N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-50-9

N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Número de catálogo: B2728342
Número CAS: 321431-50-9
Peso molecular: 382.294
Clave InChI: XMOCJYBAXWFMDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C17H11F5N4O and its molecular weight is 382.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (CAS No. 321431-50-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including anticancer properties and enzyme inhibition, supported by case studies and research findings.

  • Molecular Formula : C17H11F5N4O
  • Molecular Weight : 382.29 g/mol
  • Purity : >90%

Anticancer Activity

Research has shown that triazole derivatives exhibit considerable anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • PC3 (prostate cancer)
    • A375 (skin cancer)
    • MRC5 (normal human lung fibroblast)

In Vitro Studies

A study involving similar triazole derivatives indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity. The IC50 values for these compounds ranged from 21.86 to 40.37 μg/mL against A375 cells, with some derivatives showing better efficacy than the standard drug cisplatin (IC50 = 30.11 μg/mL) .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

CompoundIC50 (μg/mL)Cell Line
Compound 321.86A375
Compound 628.94A375
Cisplatin30.11A375
Compound 175.05PC3
Compound 236.12PC3

The above data suggests that modifications in the triazole structure can enhance anticancer activity while reducing toxicity to normal cells .

Enzyme Inhibition

In addition to anticancer properties, triazole derivatives have been noted for their potential as enzyme inhibitors. Specifically, this compound is believed to inhibit carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes.

Molecular docking studies have indicated that the compound binds effectively to the active site of CA-II, suggesting a competitive inhibition mechanism. The IC50 values for related triazole analogs ranged from 13.8 to 35.7 µM when tested against CA-II . This inhibition is crucial for developing therapies targeting metabolic disorders and cancer.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Triazole Ring : Essential for biological activity.
  • Fluorinated Phenyl Groups : Enhance lipophilicity and binding affinity.

Research indicates that the presence of fluorine atoms significantly impacts the compound's interaction with biological targets .

Case Study 1: Anticancer Efficacy

In a comparative study of various triazole derivatives, this compound was tested alongside known anticancer agents. Results showed that this compound displayed superior cytotoxicity against A375 cells compared to other derivatives tested.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of triazole derivatives demonstrated that this compound effectively inhibited CA-II with an IC50 comparable to standard inhibitors like acetazolamide . This finding underscores its potential as a therapeutic agent in conditions requiring CA inhibition.

Propiedades

IUPAC Name

N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F5N4O/c1-9-23-15(16(27)24-11-5-6-13(18)14(19)8-11)25-26(9)12-4-2-3-10(7-12)17(20,21)22/h2-8H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOCJYBAXWFMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F5N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.